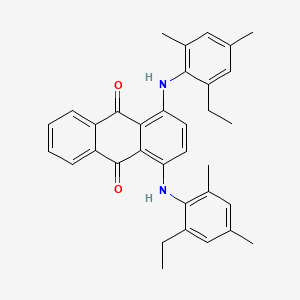
1,4-Bis(2-ethyl-4,6-dimethylanilino)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinone derivatives. This compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-ethyl-4,6-dimethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reduction: 1,4-dihydroxyanthraquinone is reduced to its leuco form.
Condensation: The reduced form is then condensed with 2-ethyl-4,6-dimethylaniline.
Oxidation: The final step involves oxidation to yield 1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and involves the use of industrial-grade reagents and equipment. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.
化学反应分析
Types of Reactions
1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to its leuco form.
Substitution: The amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield leuco forms of the compound.
科学研究应用
1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a dye and in the study of organic reactions.
Biology: Investigated for its potential biological activities, including cytotoxicity against cancer cells.
Medicine: Explored for its potential use in drug development, particularly in targeting DNA topoisomerase II.
Industry: Utilized as a colorant in various industrial applications, including plastics and textiles.
作用机制
The compound exerts its effects primarily through interaction with DNA topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, 1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione can induce cytotoxicity in cancer cells. The molecular targets and pathways involved include:
DNA Binding: The compound binds to DNA, interfering with its function.
Enzyme Inhibition: Inhibits DNA topoisomerase II, leading to DNA damage and cell death.
相似化合物的比较
Similar Compounds
Mitoxantrone: Another anthraquinone derivative used as an anticancer agent.
Doxorubicin: A well-known anthracycline antibiotic with similar DNA-binding properties.
AQ4 and AQ6: Other alkylaminoanthraquinones with modifications to the alkylamino side chains.
Uniqueness
1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione is unique due to its specific structural modifications, which enhance its DNA-binding capacity and cytotoxic potential. Its ability to act as a prodrug in hypoxic tumor cells further distinguishes it from other similar compounds .
属性
CAS 编号 |
90332-35-7 |
|---|---|
分子式 |
C34H34N2O2 |
分子量 |
502.6 g/mol |
IUPAC 名称 |
1,4-bis(2-ethyl-4,6-dimethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C34H34N2O2/c1-7-23-17-19(3)15-21(5)31(23)35-27-13-14-28(36-32-22(6)16-20(4)18-24(32)8-2)30-29(27)33(37)25-11-9-10-12-26(25)34(30)38/h9-18,35-36H,7-8H2,1-6H3 |
InChI 键 |
IZTRSJIYIWEOSV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)C)C)C(=O)C5=CC=CC=C5C3=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



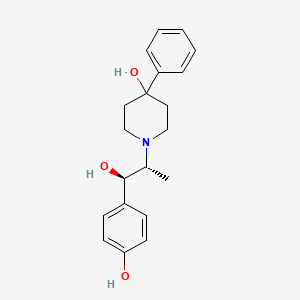
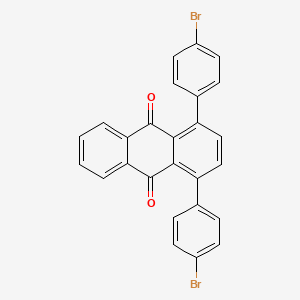
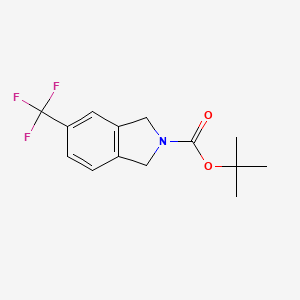

![4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B15250164.png)
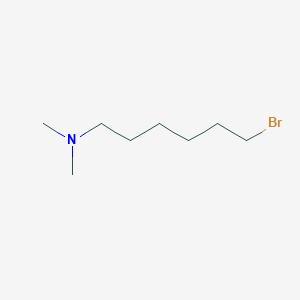

![4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B15250182.png)
![4-(4-Bromobenzyl)-7-(4-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15250188.png)

![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)


